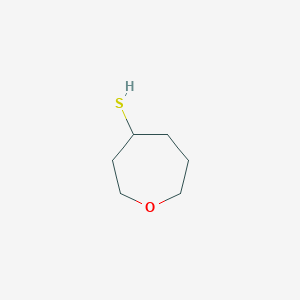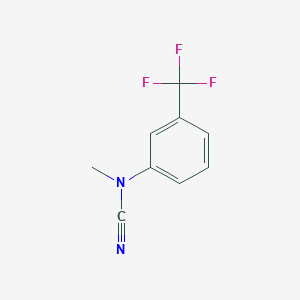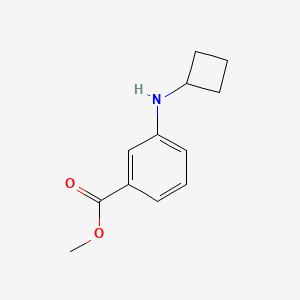
Methyl 3-(cyclobutylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(cyclobutylamino)benzoate is an organic compound with the molecular formula C12H15NO2 It is an ester derivative of benzoic acid, where the ester group is substituted with a cyclobutylamino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclobutylamino)benzoate typically involves the esterification of 3-(cyclobutylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(cyclobutylamino)benzoic acid+methanolacid catalystMethyl 3-(cyclobutylamino)benzoate+water
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, solid acid catalysts such as zirconium or titanium-based catalysts can be used to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyclobutylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclobutylamino)benzoic acid and methanol.
Nitration: Electrophilic aromatic substitution can introduce nitro groups into the benzene ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Nitration: A mixture of concentrated nitric acid and sulfuric acid is commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is effective for reducing nitro groups.
Major Products
Hydrolysis: 3-(cyclobutylamino)benzoic acid and methanol.
Nitration: Methyl 3-(cyclobutylamino)-4-nitrobenzoate.
Reduction: Methyl 3-(cyclobutylamino)-4-aminobenzoate.
Scientific Research Applications
Methyl 3-(cyclobutylamino)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 3-(cyclobutylamino)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the detailed mechanisms and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclobutylamino group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
Methyl 3-(cyclobutylamino)benzoate is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-4-2-7-11(8-9)13-10-5-3-6-10/h2,4,7-8,10,13H,3,5-6H2,1H3 |
InChI Key |
NPGGHCXOFPZKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


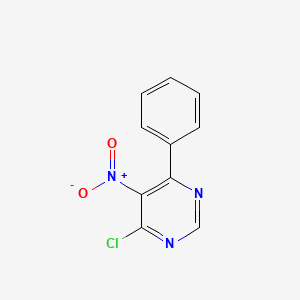
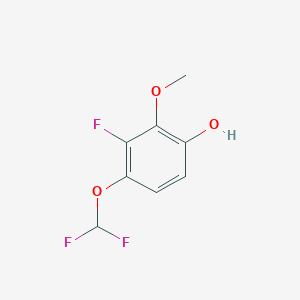
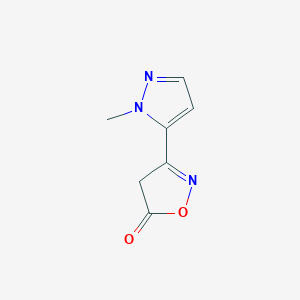
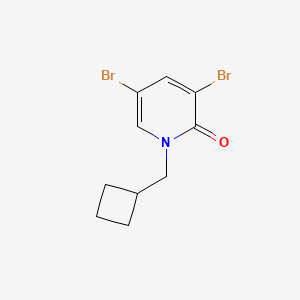
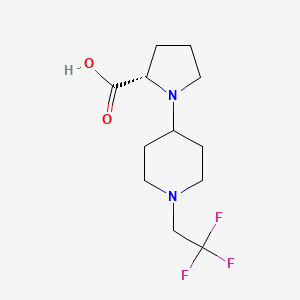
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopentan-1-amine](/img/structure/B13332208.png)
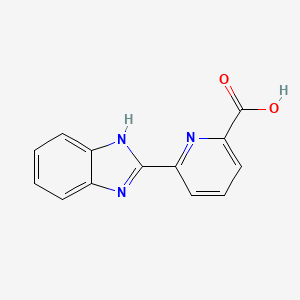
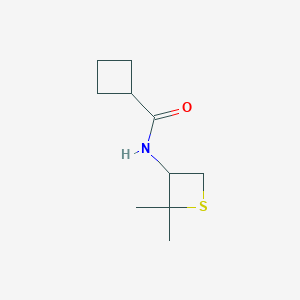
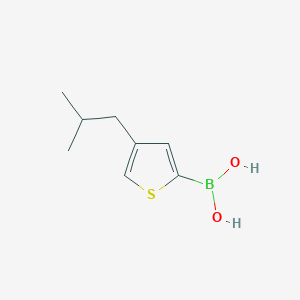
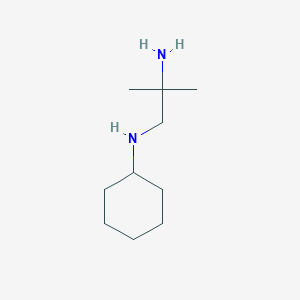
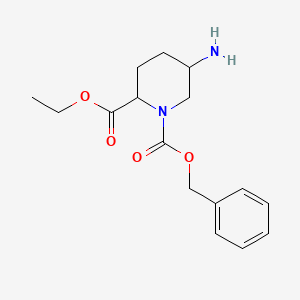
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
